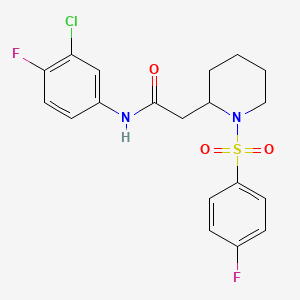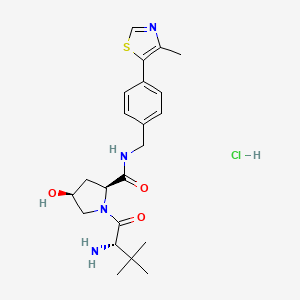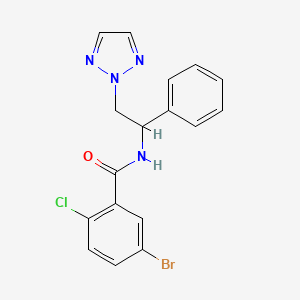
5-bromo-2-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are of great interest to researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
Complex benzamide derivatives, including those with bromo, chloro, and phenyl substitutions, are synthesized through various chemical reactions. These include one-pot reactions, esterification followed by intramolecular reactions, and the use of specific catalysts for asymmetric synthesis. Characterization techniques such as FT-IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction studies are commonly employed to confirm the structures of these compounds (Yao & Huang, 2010) (Anuradha et al., 2014).
Applications in Asymmetric Synthesis and Anticonvulsant Activity
Benzamide derivatives are utilized as building blocks in asymmetric synthesis to produce alpha-hydroxycarboxylic acid derivatives, showcasing their versatility in organic synthesis. Additionally, some benzamides have been evaluated for their anticonvulsant activity, revealing their potential in medicinal chemistry (Trost et al., 2004) (Mussoi et al., 1996).
Antipathogenic and Anti-Influenza Activities
Research has also delved into the antipathogenic activities of thiourea derivatives of benzamides against bacterial strains, highlighting their potential as anti-microbial agents. Moreover, novel benzamide-based 5-aminopyrazoles have shown remarkable activity against the avian influenza virus, indicating their application in antiviral therapies (Limban et al., 2011) (Hebishy et al., 2020).
Crystal Structure and Interaction Studies
The crystal structure and interaction analyses of benzamide derivatives provide insights into their molecular arrangements and stability, facilitated by hydrogen bonding and π…π stacking interactions. Such studies are essential for understanding the compound's properties and potential applications in designing new molecules with desired activities (Saeed et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of this compound are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target proteins, leading to changes in their activity. The specific nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 affects multiple biochemical pathways. ERK2 is part of the MAPK/ERK pathway , which is involved in cell division and differentiation . FGFR2 is involved in the FGF signaling pathway , which plays a role in tissue repair, tumor growth, and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the pathways involved. Given its targets, the compound could potentially influence cell growth and differentiation, and may have implications in cancer treatment .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-13-6-7-15(19)14(10-13)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLMQZUJPXMKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
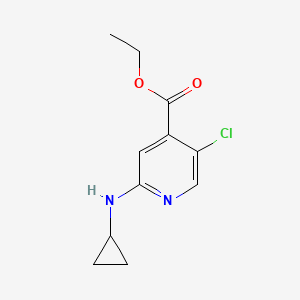
![3-[4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3H-1,2,4-triazole hydrochloride](/img/structure/B2878676.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)
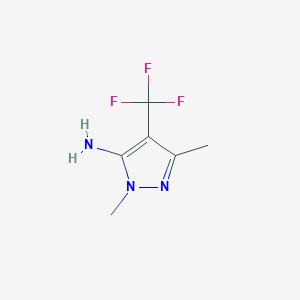
![Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2878684.png)
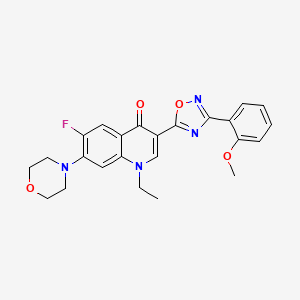
![8-bromo-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2878688.png)
![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2878691.png)
![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2878694.png)
